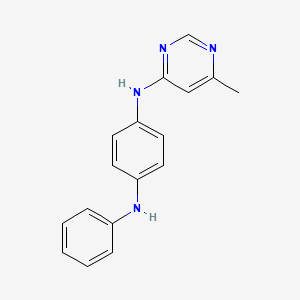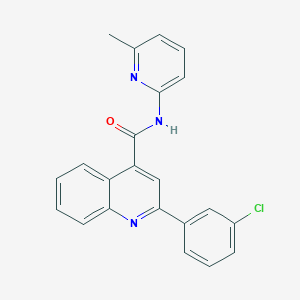![molecular formula C18H17IN2O4 B4760446 4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4760446.png)
4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole
Overview
Description
4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.
Scientific Research Applications
4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and colitis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of 4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain.
Biochemical and Physiological Effects:
4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, this compound has been found to exhibit antioxidant and antipyretic activities. It has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a valuable tool for studying the mechanisms underlying inflammation and pain. Additionally, this compound has been shown to have antitumor activity, making it useful for studying cancer biology. However, one of the limitations of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for research involving 4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole. One potential direction is to further investigate its anti-inflammatory and analgesic activities, with the goal of developing new therapies for inflammatory diseases and pain. Another direction is to explore its antitumor activity, with the aim of developing new cancer therapies. Additionally, future research could focus on optimizing the synthesis process to increase the yield of this compound, making it more readily available for use in experiments. Finally, further studies could be conducted to elucidate the exact mechanism of action of this compound, which could lead to the development of more targeted therapies.
properties
IUPAC Name |
(4-iodo-3,5-dimethylpyrazol-1-yl)-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O4/c1-11-17(19)12(2)21(20-11)18(22)16-9-8-13(25-16)10-24-15-7-5-4-6-14(15)23-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSDLCSIIFUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4760376.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)

![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![4-methoxy-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4760401.png)
![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)
